3-(4-Methoxybenzylidene)-oxindole
CAS No.: 55160-02-6
Cat. No.: VC6488865
Molecular Formula: C16H13NO2
Molecular Weight: 251.285
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55160-02-6 |
|---|---|
| Molecular Formula | C16H13NO2 |
| Molecular Weight | 251.285 |
| IUPAC Name | 3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one |
| Standard InChI | InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18) |
| Standard InChI Key | SOHLANGNFXOOEF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O |
Introduction
Chemical Identity and Structural Features
3-(4-Methoxybenzylidene)-oxindole, systematically named (3E)-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, is characterized by a planar indolin-2-one core conjugated to a 4-methoxybenzylidene moiety via a vinyl linkage. Key structural attributes include:
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Molecular Formula: C₁₆H₁₃NO₂
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IUPAC Name: (3E)-3-[(4-Methoxyphenyl)methylidene]-1H-indol-2-one
The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.452 Å, b = 12.899 Å, c = 12.020 Å, and β = 98.76° . X-ray diffraction studies reveal intramolecular hydrogen bonding between the oxindole N–H and the carbonyl oxygen (N1–H1···O1: 2.86 Å), stabilizing the E-configuration of the benzylidene group .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a Knoevenagel condensation between oxindole and 4-methoxybenzaldehyde under reflux conditions. A representative protocol involves:
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Reagents: Oxindole (1 equiv), 4-methoxybenzaldehyde (1.2 equiv), piperidine (0.1 equiv), ethanol (solvent).
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Workup: Precipitation upon cooling, filtration, and recrystallization from ethanol .
Table 1: Synthesis Parameters and Yields
Structural Modifications
The methoxy group at the para-position of the benzylidene moiety enhances electron-donating effects, influencing both reactivity and biological activity. Comparative studies with nitro-, chloro-, and bromo-substituted analogues demonstrate that electron-donating groups improve Src kinase inhibition potency .
Physicochemical Characterization
Spectroscopic Data
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IR (KBr): 3177 cm⁻¹ (N–H stretch), 1704 cm⁻¹ (C=O stretch), 1609 cm⁻¹ (C=C aromatic) .
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¹H NMR (500 MHz, CDCl₃): δ 10.73 (s, 1H, NH), 7.91 (s, 1H, vinyl-H), 7.84–6.87 (m, 8H, aromatic-H), 3.89 (s, 3H, OCH₃) .
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the E-geometry of the benzylidene group and planar conformation of the oxindole core. Key intermolecular interactions include:
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C–H···O bonds: Between methoxy oxygen and adjacent aromatic protons (2.70–2.85 Å) .
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π–π stacking: Centroid distances of 3.65 Å between indole and benzylidene rings .
Table 2: Crystallographic Parameters
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